

## Imiclopazine: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Imiclopazine |           |
| Cat. No.:            | B1207428     | Get Quote |

Disclaimer: **Imiclopazine** is a phenothiazine antipsychotic developed in the 1960s that was ultimately never marketed.[1] As a result, publicly available, detailed quantitative pharmacological data is scarce. This guide synthesizes the known information about **Imiclopazine** and extrapolates its likely pharmacological profile based on the well-established characteristics of the phenothiazine class of antipsychotics. All data presented for the broader phenothiazine class should be considered as a probable representation for **Imiclopazine**, but not experimentally verified for this specific compound.

## Introduction

**Imiclopazine** is a derivative of phenothiazine, developed by Asta-Werke in the 1960s under the brand name Ponsital.[1] It was investigated for the treatment of schizophrenia and showed promise in early clinical trials, demonstrating strong sedative and antiemetic properties.[1] Despite favorable initial results, it was never commercially launched.[1] This document provides a detailed overview of its chemical properties and inferred pharmacological profile.

Chemical Properties of Imiclopazine



| Property           | Value                                                                                                          | Source |
|--------------------|----------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name         | 1-[2-[4-[3-(2-<br>chlorophenothiazin-10-<br>yl)propyl]piperazin-1-<br>yl]ethyl]-3-methylimidazolidin-<br>2-one | [2]    |
| Molecular Formula  | C25H32CIN5OS                                                                                                   | [1]    |
| Molar Mass         | 486.08 g⋅mol−1                                                                                                 | [1]    |
| CAS Number         | 7224-08-0                                                                                                      | [1][3] |
| Chemical Structure | See Figure 1                                                                                                   | [2]    |



Figure 1. Chemical Structure of **Imiclopazine**.

## Pharmacodynamics Mechanism of Action

Like other phenothiazine antipsychotics, the primary mechanism of action of **Imiclopazine** is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] This blockade is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[7] All currently effective antipsychotic medications exhibit antagonism at D2 receptors.[8][9]



Phenothiazines are not exclusive to D2 receptors and typically interact with a range of other neurotransmitter receptors, which accounts for their broad spectrum of effects, including side effects.[4][5][6] These include antagonism of:

- Muscarinic M1 receptors: Leading to anticholinergic side effects like dry mouth, blurred vision, and constipation.
- Histamine H1 receptors: Resulting in sedation and potential weight gain.[10]
- Alpha-1 adrenergic receptors: Causing orthostatic hypotension and dizziness.[10]

The following diagram illustrates the principal mechanism of action via D2 receptor blockade.



Click to download full resolution via product page

Caption: Dopamine D2 Receptor Antagonism by Imiclopazine.

## **Receptor Binding Profile**

Specific receptor binding affinities for **Imiclopazine** are not available. However, the table below presents a typical receptor binding profile for a phenothiazine antipsychotic, which serves as a proxy for **Imiclopazine**'s expected affinities. The affinity is represented by the Ki value (in nM), where a lower value indicates a higher binding affinity.



| Receptor           | Typical Ki (nM) for<br>Phenothiazines | Associated Effects                                  |
|--------------------|---------------------------------------|-----------------------------------------------------|
| Dopamine D2        | 1 - 10                                | Antipsychotic efficacy, Extrapyramidal symptoms     |
| Serotonin 5-HT2A   | 10 - 100                              | Potential mitigation of extrapyramidal symptoms     |
| Histamine H1       | 1 - 20                                | Sedation, Weight gain                               |
| Alpha-1 Adrenergic | 5 - 50                                | Orthostatic hypotension, Dizziness                  |
| Muscarinic M1      | 10 - 200                              | Anticholinergic effects (dry mouth, blurred vision) |

Note: These values are representative of the phenothiazine class and have not been experimentally determined for **Imiclopazine**.

## **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Imiclopazine** have not been published. The following table summarizes the general pharmacokinetic properties expected of a phenothiazine antipsychotic.



| Parameter    | General Characteristics for<br>Phenothiazines                                                                         |
|--------------|-----------------------------------------------------------------------------------------------------------------------|
| Absorption   | Readily but variably absorbed after oral administration. Subject to significant first-pass metabolism.                |
| Distribution | Highly lipophilic, leading to a large volume of distribution and extensive tissue binding, particularly in the brain. |
| Metabolism   | Extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2D6).                            |
| Excretion    | Metabolites are excreted in the urine and feces.  The elimination half-life is typically long and variable.           |

# **Experimental Protocols**Radioligand Binding Assay (Hypothetical)

To determine the receptor binding affinities of a compound like **Imiclopazine**, a competitive radioligand binding assay would have been a standard method during the period of its development.[11][12]

Objective: To determine the inhibitory constant (Ki) of **Imiclopazine** for the dopamine D2 receptor.

#### Materials:

- Rat striatal tissue homogenate (a rich source of D2 receptors).
- [3H]-Spiperone (a radiolabeled D2 antagonist).[13]
- Imiclopazine solutions of varying concentrations.
- Incubation buffer.



- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

#### Protocol:

- Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
- Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of Imiclopazine.
- Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of [3H]-Spiperone binding against the concentration of Imiclopazine to determine the IC50 value (the concentration of Imiclopazine that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]





Click to download full resolution via product page

Caption: Workflow for a Radioligand Binding Assay.

### **Clinical and Preclinical Information**

**Imiclopazine** was primarily investigated for the treatment of schizophrenia.[1] Clinical trials conducted in the 1960s were reported to be favorable, suggesting efficacy in managing psychotic symptoms.[1] It was also noted to have strong sedative and antiemetic properties, which are common characteristics of phenothiazine antipsychotics.[1] However, for reasons



that are not well-documented in the available literature, **Imiclopazine** was never brought to market.

### Conclusion

**Imiclopazine** is a phenothiazine derivative with a pharmacological profile that is likely consistent with other drugs in its class. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with muscarinic, histaminic, and adrenergic receptors. While specific quantitative data for **Imiclopazine** is lacking, its chemical structure and the general properties of phenothiazines provide a strong basis for understanding its potential therapeutic effects and side effect profile. The absence of this compound from the market for several decades means that further research would be required to fully elucidate its pharmacological characteristics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Imiclopazine Wikipedia [en.wikipedia.org]
- 2. Imiclopazine dihydrochloride | C25H34Cl3N5OS | CID 23895 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imiclopazine | 7224-08-0 [chemicalbook.com]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Phenothiazine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]



- 10. thecarlatreport.com [thecarlatreport.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions -PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. scielo.br [scielo.br]
- To cite this document: BenchChem. [Imiclopazine: A Technical Pharmacological Profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207428#pharmacological-profile-of-imiclopazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com